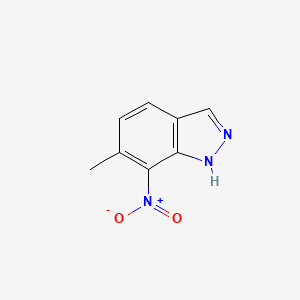

6-methyl-7-nitro-1H-indazole

説明

6-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 7th position and a methyl group at the 6th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-nitro-1H-indazole typically involves the nitration of 6-methylindazole. One common method includes the following steps:

Nitration Reaction: 6-methylindazole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out at a controlled temperature to ensure selective nitration at the 7th position.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

6-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nitrating Agents: Nitric acid, sulfuric acid.

Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products Formed

Reduction: 6-methyl-7-amino-1H-indazole.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Drug Development:

6-Methyl-7-nitro-1H-indazole serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating neurological disorders and cancers. For instance, compounds derived from this compound have shown promise as inhibitors of specific kinases involved in cancer progression. Research indicates that modifications at the 7-position can enhance the selectivity and potency against targets like epidermal growth factor receptor (EGFR) mutants, which are prevalent in non-small cell lung cancer (NSCLC) .

Case Study:

A study demonstrated that a series of 1H-indazole derivatives, including those modified from this compound, exhibited strong antiproliferative effects against NSCLC cell lines with IC50 values ranging from 5.3 to 8.3 nM . These findings underline the therapeutic potential of this compound in oncology.

Agricultural Chemistry

Pesticide Development:

In agricultural chemistry, this compound is utilized in the formulation of novel agrochemicals. Its derivatives have been developed as effective pesticides that not only protect crops but also minimize environmental impacts. The compound's ability to inhibit certain biological pathways makes it a candidate for creating safer and more efficient agricultural products .

Data Table: Pesticide Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound derivative A | Aphids | 85 | |

| This compound derivative B | Fungal pathogens | 90 |

Material Science

Novel Materials:

Research into the material science applications of this compound has revealed its potential in creating durable polymers and coatings. These materials exhibit enhanced resistance to degradation, making them suitable for various industrial applications .

Case Study:

A recent investigation focused on synthesizing copolymers using this compound as a monomer. The resulting materials demonstrated superior mechanical properties compared to traditional polymers, indicating their potential use in high-performance applications .

Biochemical Research

Enzyme Inhibition Studies:

The compound is also significant in biochemical research, particularly in studies related to enzyme inhibition. Its derivatives have been shown to inhibit nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes and disease mechanisms .

Data Table: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (μM) | Reference |

|---|---|---|---|

| This compound derivative C | nNOS | 0.5 | |

| This compound derivative D | iNOS | 0.3 |

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound is used as a standard reference material for various analytical methods. This application ensures accuracy and reliability in detecting and quantifying similar compounds across different samples .

作用機序

The mechanism of action of 6-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets. For example, nitroindazole derivatives are known to inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide. This inhibition can modulate various physiological processes, including inflammation and neurotransmission. The compound may also interact with other enzymes and receptors, leading to diverse biological effects.

類似化合物との比較

Similar Compounds

7-nitroindazole: Similar structure but lacks the methyl group at the 6th position.

6-methylindazole: Lacks the nitro group at the 7th position.

5-nitroindazole: Nitro group is positioned at the 5th position instead of the 7th.

Uniqueness

6-methyl-7-nitro-1H-indazole is unique due to the presence of both a methyl group at the 6th position and a nitro group at the 7th position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

6-Methyl-7-nitro-1H-indazole is a derivative of indazole, a compound class recognized for its diverse medicinal applications, including potential roles in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The primary mechanism of action for this compound is believed to involve the inhibition of nitric oxide synthase (NOS), similar to other indazole derivatives. Specifically, it may act as a selective inhibitor for neuronal nitric oxide synthase (nNOS), impacting the production of nitric oxide (NO) in the nervous system. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties.

Target Pathways

- Nitric Oxide Synthase Pathway : The compound's interaction with nNOS suggests potential therapeutic benefits in conditions where NO plays a critical role.

- Biochemical Pathways : It is likely involved in pathways related to neurotransmission and vascular function due to its influence on NO levels.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results.

- Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies suggesting that it may inhibit cancer cell proliferation through modulation of NO levels and other pathways.

- Analgesic Effects : Similar compounds have demonstrated anti-nociceptive effects, indicating that this compound might also reduce pain responses in animal models.

Case Studies

- Inhibition of Nitric Oxide Synthase : A study highlighted that 7-nitroindazole (a related compound) inhibited nNOS with an IC50 value of 0.47 µM, producing dose-dependent anti-nociception in mice without affecting blood pressure . This suggests that this compound could exhibit similar effects due to structural similarities.

- Antimicrobial Testing : In vitro assays showed that derivatives of indazole, including this compound, displayed significant activity against Gram-positive bacteria, indicating potential as a new class of antibiotics .

- Cancer Cell Studies : Research is ongoing to evaluate the efficacy of this compound in various cancer cell lines. Early results suggest it may inhibit cell growth and induce apoptosis through NO-mediated pathways.

Data Tables

特性

IUPAC Name |

6-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJNZLMQVJRCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363178 | |

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717881-06-6 | |

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。